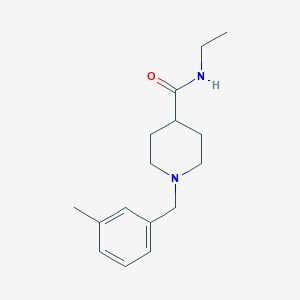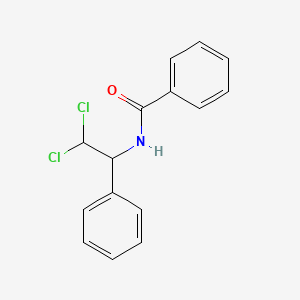![molecular formula C18H16BrClN2O3 B5067292 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5067292.png)
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound with potential therapeutic applications. It is commonly referred to as a quinazolinone derivative and has been the subject of extensive scientific research over the years.
作用機序
The mechanism of action of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One of the areas of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects.
合成法
The synthesis method of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves a series of chemical reactions. It is typically synthesized through the reaction of 2-(4-bromo-2-chlorophenoxy) ethylamine with ethyl 2-aminoacetate in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product.
科学的研究の応用
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-13-5-6-17(15(20)11-13)25-10-9-24-8-7-22-12-21-16-4-2-1-3-14(16)18(22)23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWQLMISWZPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5067232.png)

![1-bromo-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5067245.png)
![1-cyclohexyl-2-(2-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5067249.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,5-dipropoxybenzamide](/img/structure/B5067257.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B5067265.png)
![N-(3,5-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5067268.png)
![1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5067274.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5067275.png)
![3,3-dimethyl-11-(2-thienyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5067282.png)


![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5067297.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5067299.png)